Barasertib

Catalog No.
S548305
CAS No.
722543-31-9
M.F
C26H31FN7O6P
M. Wt
587.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Barasertib

CAS Number

722543-31-9

Product Name

Barasertib

IUPAC Name

2-[ethyl-[3-[4-[[5-[2-(3-fluoroanilino)-2-oxoethyl]-1H-pyrazol-3-yl]amino]quinazolin-7-yl]oxypropyl]amino]ethyl dihydrogen phosphate

Molecular Formula

C26H31FN7O6P

Molecular Weight

587.5 g/mol

InChI

InChI=1S/C26H31FN7O6P/c1-2-34(10-12-40-41(36,37)38)9-4-11-39-21-7-8-22-23(16-21)28-17-29-26(22)31-24-14-20(32-33-24)15-25(35)30-19-6-3-5-18(27)13-19/h3,5-8,13-14,16-17H,2,4,9-12,15H2,1H3,(H,30,35)(H2,36,37,38)(H2,28,29,31,32,33)

InChI Key

GBJVVSCPOBPEIT-UHFFFAOYSA-N

SMILES

CCN(CCCOC1=CC2=C(C=C1)C(=NC=N2)NC3=NNC(=C3)CC(=O)NC4=CC(=CC=C4)F)CCOP(=O)(O)O

Solubility

Soluble in DMSO, not in water

Synonyms

2-((3-((4-((5-(2-((3-fluorophenyl)amino)-2-oxoethyl)-1H-pyrazol-3-yl)amino)quinazolin-7-yl)oxy)propyl)(ethyl)amino)ethyl dihydrogen phosphate, AZD 1152, AZD-1152, AZD1152, barasertib

Canonical SMILES

CCN(CCCOC1=CC2=C(C=C1)C(=NC=N2)NC3=NNC(=C3)CC(=O)NC4=CC(=CC=C4)F)CCOP(=O)(O)O

Description

The exact mass of the compound Barasertib is 587.20575 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Organophosphates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Barasertib is a small molecule inhibitor that targets a family of enzymes called Aurora kinases. These kinases play a critical role in cell division by regulating mitosis, the process by which a cell duplicates its genetic material and divides into two daughter cells []. Barasertib specifically inhibits Aurora B and Aurora C kinases, which are essential for chromosome segregation during mitosis [].

Potential for Cancer Treatment

Cancer cells are characterized by uncontrolled cell division. By inhibiting Aurora kinases, Barasertib disrupts mitosis, leading to cell death or cell cycle arrest in cancer cells []. This makes Barasertib a promising candidate for cancer treatment. Research is ongoing to evaluate its efficacy in various cancers, including:

  • Acute Myeloid Leukemia (AML): Studies have shown that Barasertib can induce cell death in AML cells and improve survival in preclinical models []. Clinical trials are investigating its effectiveness in combination with other therapies for AML patients.
  • Other Cancers: Barasertib is also being explored for its potential in treating other cancers such as colorectal cancer, non-small cell lung cancer, and ovarian cancer [, ].

Barasertib, also known as AZD1152, is a potent small molecule inhibitor specifically targeting Aurora B kinase, a crucial enzyme in the regulation of mitosis. It is classified as a pro-drug, which means it is converted into its active form, barasertib-hydroxyquinazoline-pyrazol-aniline, upon administration. This conversion occurs rapidly through phosphatase-mediated cleavage in serum, allowing for enhanced therapeutic efficacy against various cancers, particularly acute myeloid leukemia and solid tumors .

  • Barasertib acts by inhibiting Aurora B kinase, a critical regulator of cell mitosis (cell division) [, ].
  • Aurora B kinase is responsible for ensuring proper chromosome segregation during cell division. By inhibiting this enzyme, Barasertib disrupts mitosis, leading to cell cycle arrest and ultimately cell death in cancer cells [].
  • Studies suggest that tumors with high c-MYC expression, a gene involved in cell growth, may be particularly susceptible to Barasertib treatment [].
  • As Barasertib is under investigation, detailed safety information is not publicly available.
  • Preclinical studies suggest potential side effects like fatigue, nausea, and diarrhea [].
  • Further clinical trials are needed to establish a complete safety profile for Barasertib.

Barasertib primarily functions through reversible inhibition of Aurora B kinase, characterized by an inhibition constant (IC50) of approximately 0.37 nM. This high potency allows it to effectively disrupt normal mitotic processes, leading to cell cycle arrest and apoptosis in cancer cells. The mechanism involves the binding of barasertib to the ATP-binding site of Aurora B kinase, preventing its activation and subsequent phosphorylation of target substrates essential for mitosis .

Key Reactions:

  • Conversion to Active Form:
    BarasertibphosphataseBarasertib hydroxyquinazoline pyrazol aniline\text{Barasertib}\xrightarrow{\text{phosphatase}}\text{Barasertib hydroxyquinazoline pyrazol aniline}
  • Inhibition Mechanism:
    Aurora B kinase+BarasertibInactive Aurora B\text{Aurora B kinase}+\text{Barasertib}\rightarrow \text{Inactive Aurora B}

Barasertib exhibits significant biological activity against various cancer cell lines, particularly those associated with acute myeloid leukemia and solid tumors. In vitro studies demonstrate that treatment with barasertib leads to increased polyploidy and apoptotic cell death in cancer cells. The compound has shown effectiveness in inhibiting tumor growth in xenograft models derived from human cancers, including colorectal and lung cancers .

Effects Observed:

  • Induction of G2/M arrest
  • Promotion of polyploidy (DNA content increase)
  • Induction of apoptosis (nuclear fragmentation and condensation)

The synthesis of barasertib involves several chemical steps that yield the final product from simpler precursors. The process typically includes:

  • Formation of the Hydroxyquinazoline Core: This involves cyclization reactions to create the core structure.
  • Introduction of the Pyrazol Aniline Moiety: This step adds functional groups necessary for biological activity.
  • Phosphorylation: The final product is phosphorylated to enhance solubility and bioavailability.

Specific synthetic routes can vary but generally follow established organic synthesis protocols for complex molecules .

Interaction studies have focused on understanding how barasertib affects various signaling pathways and its potential synergistic effects when combined with other treatments. Notably:

  • Barasertib has shown enhanced cytotoxicity when used in combination with cytarabine in acute myeloid leukemia cells.
  • The compound also interacts with other kinases, although its specificity for Aurora B kinase remains a focal point for therapeutic targeting .

Barasertib shares structural and functional similarities with several other kinase inhibitors. Here are some notable comparisons:

Compound NameTarget KinaseIC50 Value (nM)Unique Features
BarasertibAurora B kinase0.37Selective for Aurora B; pro-drug form
AZD1152-HQPAAurora A/B/C kinases0.36 (A), 17 (C)Broader spectrum but less selective than Barasertib
ZM447439Aurora B kinase~100Less potent than Barasertib
VX-680Aurora A/B kinases~50Non-selective; affects both Aurora A and B
MLN8237Aurora A kinase~10Selective for Aurora A; different target profile

Uniqueness

Barasertib's unique profile as a highly selective inhibitor for Aurora B kinase distinguishes it from other compounds, making it a valuable candidate in targeted cancer therapies. Its pro-drug nature allows for efficient metabolism into an active form that exhibits potent anti-tumor activity .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-0.4

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

5

Exact Mass

587.20574689 g/mol

Monoisotopic Mass

587.20574689 g/mol

Heavy Atom Count

41

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

16XC2U7W8N

Pharmacology

Barasertib is an orally bioavailable, small-molecule, dihydrogen phosphate prodrug of the pyrazoloquinazoline Aurora kinase inhibitor AZD1152-hydroxyquinazoline pyrazol anilide (AZD1152-HQPA) with potential antineoplastic activity. Upon administration and rapid conversion from the prodrug form in plasma, AZD1152-HQPA specifically binds to and inhibits Aurora kinase B, which results in the disruption of spindle checkpoint functions and chromosome alignment and, so, the disruption of chromosome segregation and cytokinesis. Consequently, cell division and cell proliferation are inhibited and apoptosis is induced in Aurora kinase B-overexpressing tumor cells. Aurora kinase B, a serine/threonine protein kinase that functions in the attachment of the mitotic spindle to the centromere, is overexpressed in a wide variety of cancer cell types.

Other CAS

722543-31-9

Wikipedia

Barasertib

Dates

Modify: 2023-08-15
1: Helfrich BA, Kim J, Gao D, Chan DC, Zhang Z, Tan AC, Bunn PA. Barasertib,(AZD1152)a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo. Mol Cancer Ther. 2016 Aug 5. pii: molcanther.0298.2016. [Epub ahead of print] PubMed PMID: 27496133.
2: Bushby N, Bergin J, Harding J. [(14) C]-AZD1152 drug substance manufacture: challenges of an IV-infusion dosed human mass balance study in patients. J Labelled Comp Radiopharm. 2016 May 30;59(6):250-4. doi: 10.1002/jlcr.3376. PubMed PMID: 27169761.
3: Ghanizadeh-Vesali S, Zekri A, Zaker F, Zaghal A, Yousefi M, Alimoghaddam K, Ghavamzadeh A, Ghaffari SH. Significance of AZD1152 as a potential treatment against Aurora B overexpression in acute promyelocytic leukemia. Ann Hematol. 2016 Jun;95(7):1031-42. doi: 10.1007/s00277-016-2670-6. Epub 2016 Apr 19. PubMed PMID: 27091351.
4: Zekri A, Ghaffari SH, Yaghmaie M, Estiar MA, Alimoghaddam K, Modarressi MH, Ghavamzadeh A. Inhibitor of Aurora Kinase B Induces Differentially Cell Death and Polyploidy via DNA Damage Response Pathways in Neurological Malignancy: Shedding New Light on the Challenge of Resistance to AZD1152-HQPA. Mol Neurobiol. 2016 Apr;53(3):1808-23. doi: 10.1007/s12035-015-9139-9. Epub 2015 Mar 11. PubMed PMID: 25752998.
5: Collins GP, Eyre TA, Linton KM, Radford J, Vallance GD, Soilleux E, Hatton C. A phase II trial of AZD1152 in relapsed/refractory diffuse large B-cell lymphoma. Br J Haematol. 2015 Sep;170(6):886-90. doi: 10.1111/bjh.13333. Epub 2015 Feb 26. PubMed PMID: 25721307.
6: Zekri A, Ghaffari SH, Ghanizadeh-Vesali S, Yaghmaie M, Salmaninejad A, Alimoghaddam K, Modarressi MH, Ghavamzadeh A. AZD1152-HQPA induces growth arrest and apoptosis in androgen-dependent prostate cancer cell line (LNCaP) via producing aneugenic micronuclei and polyploidy. Tumour Biol. 2015 Feb;36(2):623-32. doi: 10.1007/s13277-014-2664-8. Epub 2014 Oct 3. PubMed PMID: 25277659.
7: Kantarjian HM, Sekeres MA, Ribrag V, Rousselot P, Garcia-Manero G, Jabbour EJ, Owen K, Stockman PK, Oliver SD. Phase I study assessing the safety and tolerability of barasertib (AZD1152) with low-dose cytosine arabinoside in elderly patients with AML. Clin Lymphoma Myeloma Leuk. 2013 Oct;13(5):559-67. doi: 10.1016/j.clml.2013.03.019. Epub 2013 Jun 10. PubMed PMID: 23763917; PubMed Central PMCID: PMC3775947.
8: Kantarjian HM, Martinelli G, Jabbour EJ, Quintás-Cardama A, Ando K, Bay JO, Wei A, Gröpper S, Papayannidis C, Owen K, Pike L, Schmitt N, Stockman PK, Giagounidis A; SPARK-AML1 Investigators. Stage I of a phase 2 study assessing the efficacy, safety, and tolerability of barasertib (AZD1152) versus low-dose cytosine arabinoside in elderly patients with acute myeloid leukemia. Cancer. 2013 Jul 15;119(14):2611-9. doi: 10.1002/cncr.28113. Epub 2013 Apr 19. PubMed PMID: 23605952; PubMed Central PMCID: PMC4132839.
9: Ma YX, Li XZ. [Effect of aurora kinase B inhibitor AZD1152 in the treatment of cisplatin-resistant ovarian carcinoma]. Zhonghua Fu Chan Ke Za Zhi. 2013 Jan;48(1):46-50. Chinese. PubMed PMID: 23531251.
10: Ma Y, Weimer J, Fredrik R, Adam-Klages S, Sebens S, Caliebe A, Hilpert F, Eckmann-Scholz C, Arnold N, Schem C. Aurora kinase inhibitor AZD1152 has an additional effect of platinum on a sequential application at the human ovarian cancer cell line SKOV3. Arch Gynecol Obstet. 2013 Jul;288(1):173-82. doi: 10.1007/s00404-013-2719-x. Epub 2013 Feb 7. PubMed PMID: 23389245.
11: Dennis M, Davies M, Oliver S, D'Souza R, Pike L, Stockman P. Phase I study of the Aurora B kinase inhibitor barasertib (AZD1152) to assess the pharmacokinetics, metabolism and excretion in patients with acute myeloid leukemia. Cancer Chemother Pharmacol. 2012 Sep;70(3):461-9. doi: 10.1007/s00280-012-1939-2. Epub 2012 Aug 4. PubMed PMID: 22864876; PubMed Central PMCID: PMC3428523.
12: Schwartz GK, Carvajal RD, Midgley R, Rodig SJ, Stockman PK, Ataman O, Wilson D, Das S, Shapiro GI. Phase I study of barasertib (AZD1152), a selective inhibitor of Aurora B kinase, in patients with advanced solid tumors. Invest New Drugs. 2013 Apr;31(2):370-80. doi: 10.1007/s10637-012-9825-7. Epub 2012 Jun 2. PubMed PMID: 22661287.
13: Löwenberg B, Muus P, Ossenkoppele G, Rousselot P, Cahn JY, Ifrah N, Martinelli G, Amadori S, Berman E, Sonneveld P, Jongen-Lavrencic M, Rigaudeau S, Stockman P, Goudie A, Faderl S, Jabbour E, Kantarjian H. Phase 1/2 study to assess the safety, efficacy, and pharmacokinetics of barasertib (AZD1152) in patients with advanced acute myeloid leukemia. Blood. 2011 Dec 1;118(23):6030-6. doi: 10.1182/blood-2011-07-366930. Epub 2011 Oct 5. PubMed PMID: 21976672; PubMed Central PMCID: PMC4186639.
14: Keizer RJ, Zandvliet AS, Beijnen JH, Schellens JH, Huitema AD. Two-stage model-based design of cancer phase I dose escalation trials: evaluation using the phase I program of barasertib (AZD1152). Invest New Drugs. 2012 Aug;30(4):1519-30. doi: 10.1007/s10637-011-9694-5. Epub 2011 May 28. PubMed PMID: 21626115; PubMed Central PMCID: PMC3388254.
15: Tsuboi K, Yokozawa T, Sakura T, Watanabe T, Fujisawa S, Yamauchi T, Uike N, Ando K, Kihara R, Tobinai K, Asou H, Hotta T, Miyawaki S. A Phase I study to assess the safety, pharmacokinetics and efficacy of barasertib (AZD1152), an Aurora B kinase inhibitor, in Japanese patients with advanced acute myeloid leukemia. Leuk Res. 2011 Oct;35(10):1384-9. doi: 10.1016/j.leukres.2011.04.008. Epub 2011 May 11. PubMed PMID: 21565405.
16: Mori N, Ishikawa C, Senba M, Kimura M, Okano Y. Effects of AZD1152, a selective Aurora B kinase inhibitor, on Burkitt's and Hodgkin's lymphomas. Biochem Pharmacol. 2011 May 1;81(9):1106-15. doi: 10.1016/j.bcp.2011.02.010. Epub 2011 Mar 1. Erratum in: Biochem Pharmacol. 2011 Nov 1;82(9):1252. PubMed PMID: 21371446.
17: Azzariti A, Bocci G, Porcelli L, Fioravanti A, Sini P, Simone GM, Quatrale AE, Chiarappa P, Mangia A, Sebastian S, Del Bufalo D, Del Tacca M, Paradiso A. Aurora B kinase inhibitor AZD1152: determinants of action and ability to enhance chemotherapeutics effectiveness in pancreatic and colon cancer. Br J Cancer. 2011 Mar 1;104(5):769-80. doi: 10.1038/bjc.2011.21. Epub 2011 Feb 8. PubMed PMID: 21304529; PubMed Central PMCID: PMC3048212.
18: Moroz MA, Kochetkov T, Cai S, Wu J, Shamis M, Nair J, de Stanchina E, Serganova I, Schwartz GK, Banerjee D, Bertino JR, Blasberg RG. Imaging colon cancer response following treatment with AZD1152: a preclinical analysis of [18F]fluoro-2-deoxyglucose and 3'-deoxy-3'-[18F]fluorothymidine imaging. Clin Cancer Res. 2011 Mar 1;17(5):1099-110. doi: 10.1158/1078-0432.CCR-10-1430. Epub 2011 Jan 18. PubMed PMID: 21245090; PubMed Central PMCID: PMC3079195.
19: Niermann KJ, Moretti L, Giacalone NJ, Sun Y, Schleicher SM, Kopsombut P, Mitchell LR, Kim KW, Lu B. Enhanced radiosensitivity of androgen-resistant prostate cancer: AZD1152-mediated Aurora kinase B inhibition. Radiat Res. 2011 Apr;175(4):444-51. doi: 10.1667/RR2317.1. Epub 2011 Jan 11. PubMed PMID: 21222513; PubMed Central PMCID: PMC3133747.
20: Libertini S, Abagnale A, Passaro C, Botta G, Barbato S, Chieffi P, Portella G. AZD1152 negatively affects the growth of anaplastic thyroid carcinoma cells and enhances the effects of oncolytic virus dl922-947. Endocr Relat Cancer. 2011 Jan 13;18(1):129-41. doi: 10.1677/ERC-10-0234. Print 2011 Feb. PubMed PMID: 21071467.

Explore Compound Types